molecular formula C19H17FN2O2S B2868521 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide CAS No. 728884-45-5

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide

Cat. No.: B2868521
CAS No.: 728884-45-5
M. Wt: 356.42
InChI Key: UJUYURGZEPNNCX-UHFFFAOYSA-N
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Description

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is a chemical compound utilized in diverse scientific research due to its unique properties. This compound holds immense potential for studies in drug development, medicinal chemistry, and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzamides, including 2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide, can be achieved through direct condensation of carboxylic acids and amines. This reaction is typically performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .

Industrial Production Methods

In industrial settings, the production of benzamides often involves the reaction of carboxylic acids with amines at high temperatures. This method, however, may not be compatible with all functionalized molecules .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of an atom or a group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is widely used in scientific research due to its unique properties. It is particularly valuable in:

    Drug Development: This compound is used in the synthesis of potential therapeutic agents.

    Medicinal Chemistry: It is used to study the interactions between drugs and their targets.

    Molecular Biology: The compound is used in various assays and experiments to understand biological processes.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorophenyl)methyl]-2-morpholinyl]-methyl]benzamide
  • 2,3-dimethoxybenzamide
  • 3-acetoxy-2-methylbenzamide

Uniqueness

2-ethoxy-N-(5-(2-fluorobenzyl)thiazol-2-yl)benzamide is unique due to its specific molecular structure, which imparts distinct properties and interactions with biological targets. This makes it particularly valuable in drug development and medicinal chemistry.

Properties

IUPAC Name

2-ethoxy-N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2S/c1-2-24-17-10-6-4-8-15(17)18(23)22-19-21-12-14(25-19)11-13-7-3-5-9-16(13)20/h3-10,12H,2,11H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJUYURGZEPNNCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC=C(S2)CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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